molecular formula C13H10O B074331 3-Phenylbenzaldehyde CAS No. 1204-60-0

3-Phenylbenzaldehyde

Cat. No.: B074331
CAS No.: 1204-60-0
M. Wt: 182.22 g/mol
InChI Key: KFKSIUOALVIACE-UHFFFAOYSA-N
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Description

3-Phenylbenzaldehyde, also known as [1,1’-Biphenyl]-3-carbaldehyde, is an organic compound with the molecular formula C13H10O. It is a member of the aromatic aldehyde family and is characterized by the presence of a benzene ring substituted with a formyl group at the third position. This compound is a colorless to pale yellow solid with a distinctive aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylbenzaldehyde can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with biphenyl in the presence of a base. Another method includes the condensation of benzaldehyde with phenylboronic acid using a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-phenylpropanol using oxidizing agents such as potassium permanganate or chromium trioxide. This method is favored due to its high yield and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Phenylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized synthetic applications and research studies .

Properties

IUPAC Name

3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKSIUOALVIACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152848
Record name 3-Phenylbenzaldehyde
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-60-0
Record name [1,1′-Biphenyl]-3-carboxaldehyde
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Record name 3-Phenylbenzaldehyde
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Record name 3-Phenylbenzaldehyde
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Record name Biphenyl-3-carboxaldehyde
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Record name 3-PHENYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-3-phenylbenzene (Aldrich) (0.0858 moles) in 300 mL of dry THF cooled to −78° C. was added tert-butyl lithium (2 eq.) (1.7M in hexane) dropwise. The reaction mixture was stirred for 40 min. at −78° C. and then quenched with 2 eq. of DMF (13.24 mL). The resulting mixture was stirred for 20 min. and then poured into a separatory funnel and extracted with CH2Cl2. The organic extracts were washed with water, dried over Na2SO4, filtered and concentrated to give a brown oil. This oil was purified by LC 2000 chromatography, eluting with ethyl acetate/hexanes (5:95) to give 3-biphenylcarboxaldehyde.
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0.0858 mol
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300 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-bromobiphenyl (Aldrich; 1 molar eq.) in dry THF was cooled to −78° C. and treated with tert-butyllithium (Aldrich; 1.7 M in hexanes, 2 molar eq.) in a dropwise manner. The reaction was allowed to stir at −78° C. for 40 minutes. Dimethylformamide (Aldrich; 2.5 molar eq.) was added and stirring continued an additional 20 minutes. The mixture was partitioned in a separatory funnel between methylene chloride and water. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified via HPLC eluting with 5% ethyl acetate/hexanes. The desired aldehyde was obtained in 71% yield.
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Yield
71%

Synthesis routes and methods III

Procedure details

In a microwave tube, to a solution of bromo-benzene (0.5 g, 3.18 mmol) dissolved in a 1:1 mixture toluene/EtOH (14 mL), 3-formylphenyl boronic acid (0.573 g, 3.82), palladium-tetrakis(triphenylphosphine) (0.184 g, 0.159 mmol) and 10% Na2CO3 solution (7 mL) were sequentially added. The reaction was run at 100° C. for 30 min under microwave irradiation. The crude product was diluted with AcOEt and brine, and extracted. The organic phase was separated, dried over Na2SO4 and filtered over a pad of celite to give an organic fraction, which was concentrated to dryness to afford the title compound (0.671 g, quant.). 1H NMR (CDCl3): δ 8.23-7.36 (m, 9H), 10.13 (s, 1H).
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0.5 g
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0.573 g
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7 mL
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toluene EtOH
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14 mL
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0.184 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for attaching 3-phenylbenzaldehyde derivatives to solid supports for solid-phase synthesis?

A1: Recent research highlights the use of polymer-bound linkers to incorporate this compound derivatives into solid-phase synthesis. [, ] One method involves reacting aminomethyl polystyrene resin with carboxylic acid derivatives of this compound (specifically, 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid and 4-(5′-formyl-2′-hydroxyphenyl)phenyl propionic acid) in the presence of coupling agents like 1-hydroxybenzotriazole and 1,3-diisopropylcarbodiimide. [, ] This results in a polymer-bound benzaldehyde, which can be further modified for various applications.

Q2: How can polymer-bound this compound derivatives be utilized in the synthesis of sulfonamides?

A2: Polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives, synthesized as described above, can be employed in the preparation of sulfonamides. [, ] The process involves a reductive amination reaction between the polymer-bound linker and an amine using sodium triacetoxyborohydride. Subsequent sulfonylation with an arylsulfonyl chloride derivative in the presence of pyridine yields the desired sulfonamide product still attached to the polymer support. Finally, treatment with an acid like trifluoroacetic acid cleaves the sulfonamide from the support, allowing for its isolation and purification. [, ]

Q3: Aside from solid-phase synthesis, are there other reactions where this compound derivatives are involved?

A3: Interestingly, a this compound derivative, specifically 2-chloro-3-phenylbenzaldehyde, has been identified as a product in the reaction of 3-phenyltropolone with phosphorus oxychloride. [] This reaction highlights the potential for this compound derivatives to arise from unexpected rearrangements and transformations of other cyclic structures.

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